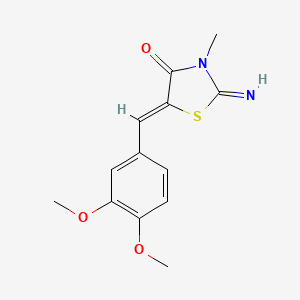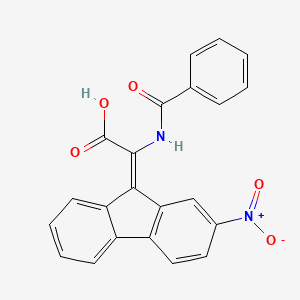![molecular formula C22H27NO7 B5042768 Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine](/img/structure/B5042768.png)
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-(3-phenoxyphenoxy)butylamine with morpholine in the presence of oxalic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of phenoxy derivatives.
Applications De Recherche Scientifique
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The morpholine ring can also play a role in stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(3-phenoxyphenoxy)butyl]morpholine: Lacks the oxalic acid component but shares the morpholine and phenoxy groups.
Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.
Uniqueness
Oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine is unique due to the combination of oxalic acid and the morpholine derivative
Propriétés
IUPAC Name |
oxalic acid;4-[4-(3-phenoxyphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.C2H2O4/c1-2-7-18(8-3-1)24-20-10-6-9-19(17-20)23-14-5-4-11-21-12-15-22-16-13-21;3-1(4)2(5)6/h1-3,6-10,17H,4-5,11-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLDMEAURNBVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({2-[(4-methoxyphenyl)sulfonyl]ethyl}thio)-N-(3-nitrophenyl)benzamide](/img/structure/B5042689.png)
![1-isobutyl-6-(4-morpholinyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B5042697.png)
![sulfonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-3,1-propanediyl] diacetate](/img/structure/B5042698.png)
![3-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoic acid](/img/structure/B5042700.png)
![2-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5042715.png)


![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5042732.png)

![2-[(2,5-dimethoxybenzyl)amino]-4,6-dimethyl-5-nitronicotinonitrile](/img/structure/B5042756.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5042782.png)
![N-[4-({2-cyano-2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B5042789.png)

